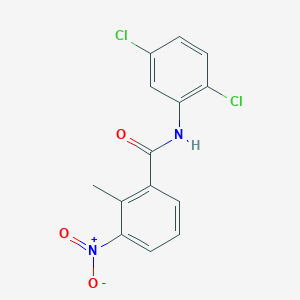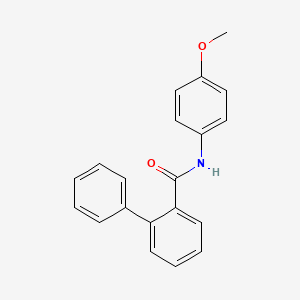
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as CDB-4022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to reduce inflammation in various animal models, leading to potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, it has been extensively studied and has shown promising results in various scientific research studies. However, one limitation of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to elucidate its exact mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods for N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may lead to its increased availability and potential use in future scientific research studies.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using various methods, including the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride in the presence of a base. The compound can also be synthesized using other methods such as the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding acid chloride.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects, reducing inflammation in various animal models.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-10-18-14-9-11(7-8-15(14)21(10)2)19-16(22)20-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRPAXHFBBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)



![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)